
L-谷氨酸二叔丁酯盐酸盐
描述
L-Glutamic acid di-tert-butyl ester hydrochloride is a derivative of L-glutamic acid, an important amino acid in the human body. This compound is often used in peptide synthesis due to its ability to protect the amino and carboxyl groups during chemical reactions. It is a white to pale cream or pale yellow powder that is soluble in methanol .
科学研究应用
L-Glutamic acid di-tert-butyl ester hydrochloride has several scientific research applications:
Peptide Synthesis: Used as a protecting group for amino acids during peptide synthesis.
Pharmacological Studies: Investigated for its convulsant properties in animal models, which may provide insights into neurological disorders.
Biochemical Research: Utilized in the synthesis of substance P antagonistic peptides, which are important in studying pain and inflammatory responses.
作用机制
Target of Action
L-Glutamic acid di-tert-butyl ester hydrochloride, also known as H-Glu(OtBu)-OtBu.HCl, is a derivative of the amino acid glutamate
Mode of Action
The specific mode of action of H-Glu(OtBu)-OtBuIt is known to possess unique pharmacological features that set it apart from other convulsant medications . As a derivative of L-glutamate, it may interact with its targets in a similar manner to the parent compound, potentially acting as an agonist or antagonist at glutamate receptors or influencing glutamate metabolism.
Result of Action
The molecular and cellular effects of H-Glu(OtBu)-OtBuIt has been noted to possess convulsant properties in mice and rats , suggesting it may influence neuronal excitability or synaptic transmission
Action Environment
The influence of environmental factors on the action, efficacy, and stability of H-Glu(OtBu)-OtBu.HCl is not clearly defined in the available literature. Factors such as temperature, pH, and the presence of other biological molecules could potentially influence its activity. For instance, it is recommended to store the compound under -20°C conditions , suggesting that temperature could affect its stability.
生化分析
Biochemical Properties
L-Glutamic acid di-tert-butyl ester hydrochloride interacts with various enzymes and proteins in biochemical reactions . It possesses convulsant properties in mice and rats, indicating its interaction with neural proteins . It may be useful in the synthesis of substance P antagonistic peptides .
Cellular Effects
The cellular effects of L-Glutamic acid di-tert-butyl ester hydrochloride are primarily observed in its convulsant properties . It may influence cell function by interacting with neural pathways and affecting gene expression .
Molecular Mechanism
At the molecular level, L-Glutamic acid di-tert-butyl ester hydrochloride exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of L-Glutamic acid di-tert-butyl ester hydrochloride vary with different dosages in animal models
Metabolic Pathways
L-Glutamic acid di-tert-butyl ester hydrochloride is involved in metabolic pathways, potentially interacting with enzymes or cofactors
准备方法
Synthetic Routes and Reaction Conditions
L-Glutamic acid di-tert-butyl ester hydrochloride is synthesized by esterification of L-glutamic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
Esterification: L-glutamic acid reacts with tert-butyl alcohol in the presence of an acid catalyst.
Formation of Hydrochloride Salt: Hydrochloric acid is added to form the hydrochloride salt of the ester.
Industrial Production Methods
Industrial production of L-Glutamic acid di-tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of L-glutamic acid and tert-butyl alcohol are reacted in industrial reactors.
Purification: The product is purified through crystallization or other separation techniques to obtain the desired purity level.
化学反应分析
Types of Reactions
L-Glutamic acid di-tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield L-glutamic acid.
Substitution: The compound can participate in substitution reactions where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and an acid or base catalyst.
Substitution: Common reagents include nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products
Hydrolysis: Yields L-glutamic acid.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
L-Aspartic acid di-tert-butyl ester hydrochloride: Similar in structure and used in neurological studies.
L-Glutamic acid γ-benzyl ester: Another derivative of L-glutamic acid used in peptide synthesis.
Uniqueness
L-Glutamic acid di-tert-butyl ester hydrochloride is unique due to its dual role as a protecting group in peptide synthesis and its pharmacological properties. Its ability to protect both the amino and carboxyl groups makes it particularly valuable in complex peptide synthesis .
属性
IUPAC Name |
ditert-butyl 2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEYMWCCUAOUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32677-01-3 | |
| Record name | 32677-01-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94681 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















